4-Chlorocinnamonitrile chemical properties and structure
4-Chlorocinnamonitrile chemical properties and structure
An In-depth Technical Guide to 4-Chlorocinnamonitrile: Chemical Properties, Structure, and Applications
Introduction
4-Chlorocinnamonitrile, a halogenated aromatic nitrile, serves as a pivotal intermediate in the synthesis of a variety of organic compounds. Its unique molecular architecture, featuring a reactive nitrile group, an alkene bridge, and a chloro-substituted phenyl ring, makes it a versatile building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural analysis through modern spectroscopic techniques, established synthetic protocols, and its applications, particularly in the context of drug development.
PART 1: Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. These data points are critical for designing experiments, predicting reactivity, and ensuring safe handling.
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name: (E)-3-(4-chlorophenyl)prop-2-enenitrile
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Common Name: 4-Chlorocinnamonitrile
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CAS Number: 28189-73-3
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Molecular Formula: C₉H₆ClN
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Molecular Weight: 163.61 g/mol
Physicochemical Data
The physical properties of 4-Chlorocinnamonitrile dictate its behavior in various solvents and conditions, which is crucial for reaction setup and purification.
| Property | Value | Source |
| Physical State | White to light yellow crystalline powder | [1] |
| Melting Point | 93-95 °C | N/A |
| Boiling Point | ~313 °C (Predicted) | N/A |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol (Slightly) | [1] |
| pKa | ~19.5 (Predicted) | N/A |
PART 2: Structural Elucidation and Spectroscopic Profile
The precise arrangement of atoms and bonds in 4-Chlorocinnamonitrile is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Molecular Structure
The molecule consists of a 4-chlorophenyl group attached to an acrylonitrile moiety, typically in the more stable E (trans) configuration due to steric considerations.
Caption: Molecular Structure of 4-Chlorocinnamonitrile.
Spectroscopic Data Interpretation
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Chlorocinnamonitrile.[2]
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2.2.1. ¹H NMR Spectroscopy The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. For 4-Chlorocinnamonitrile, the key signals are:
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Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.8 ppm). The protons ortho to the chlorine will be distinct from those meta to it, creating a characteristic AA'BB' splitting pattern.
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Vinylic Protons: Two doublets corresponding to the protons on the carbon-carbon double bond will appear (~5.9-7.4 ppm). The large coupling constant (J > 15 Hz) between them confirms the trans stereochemistry.
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2.2.2. ¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number of unique carbon environments.[3]
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Nitrile Carbon (C≡N): A signal in the range of 115-120 ppm.
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Alkene Carbons (C=C): Two signals in the range of 100-150 ppm.
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Aromatic Carbons: Four signals are expected for the phenyl ring due to symmetry: the carbon bearing the chlorine (C-Cl), the carbon attached to the alkene (C-ipso), and the two pairs of equivalent CH carbons. These typically appear between 125-140 ppm.
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2.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[4][5]
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C≡N Stretch: A sharp, intense absorption band around 2220-2230 cm⁻¹.
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C=C Stretch (Alkene): An absorption in the region of 1620-1640 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1490 and 1600 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
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=C-H Bending: A strong absorption around 970 cm⁻¹ is characteristic of a trans-disubstituted alkene.
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2.2.4. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and information about isotopic composition.[6][7]
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Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule (m/z = 163).
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Isotopic Pattern (M+2): Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z = 165 with an intensity of about one-third that of the M⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.[7][8]
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Crystallography
PART 3: Synthesis and Reactivity
The synthesis of 4-Chlorocinnamonitrile is typically achieved through well-established olefination reactions, and its reactivity is governed by the interplay of its three primary functional groups.
Synthetic Protocol: Horner-Wadsworth-Emmons Reaction
A common and efficient method for synthesizing α,β-unsaturated nitriles like 4-Chlorocinnamonitrile is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers excellent control over the stereochemistry, predominantly yielding the E-isomer.
Workflow:
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Reagent Preparation: The reaction utilizes 4-chlorobenzaldehyde and diethyl cyanomethylphosphonate.
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Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the phosphonate reagent, forming a stabilized carbanion (phosphonate ylide).
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Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.
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Elimination: The resulting intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct, driving the reaction to completion.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Detailed Methodology:
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Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with sodium hydride (1.1 eq) as a 60% dispersion in mineral oil. Anhydrous tetrahydrofuran (THF) is added.
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Ylide Formation: Diethyl cyanomethylphosphonate (1.0 eq) dissolved in THF is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes at this temperature.
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Reaction: 4-Chlorobenzaldehyde (1.0 eq) dissolved in THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.
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Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization from ethanol or column chromatography on silica gel to afford pure 4-Chlorocinnamonitrile.
Chemical Reactivity
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Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid (4-chlorocinnamic acid) under acidic or basic conditions, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
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Alkene Double Bond: The double bond is susceptible to addition reactions, such as hydrogenation to form 3-(4-chlorophenyl)propanenitrile, or halogenation.
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Aromatic Ring: The chloro-substituted phenyl ring is generally deactivated towards electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution under harsh conditions or if activated by additional electron-withdrawing groups.
PART 4: Applications in Research and Drug Development
The structural motifs within 4-Chlorocinnamonitrile are of significant interest to the pharmaceutical industry.[11][12]
Intermediate in Organic Synthesis
4-Chlorocinnamonitrile is primarily used as a scaffold to build more complex molecules. The nitrile and alkene functionalities provide convenient handles for further chemical transformations, allowing for the introduction of diverse functional groups. For example, it can be a precursor in the synthesis of pharmaceuticals where a chloro-phenyl group is a key pharmacophore. A related compound, β-amino-4-chlorocinnamonitrile, is synthesized from p-chlorobenzonitrile and acetonitrile.[13]
Relevance in Medicinal Chemistry
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Chlorine in Pharmaceuticals: Chlorine is a common halogen found in many approved drugs.[11] Its inclusion can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The chloro-substituent on the phenyl ring can enhance membrane permeability and prevent metabolic oxidation at that position.
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Scaffold for Bioactive Molecules: The cinnamonitrile framework is present in various compounds with biological activity. The 4-aryl-4H-chromene scaffold, which can be synthesized from related precursors, has shown potential in treating neurodegenerative diseases.[14]
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Co-crystal Formation: The development of pharmaceutical co-crystals is a strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, without altering the molecule itself.[15][16] Molecules like 4-Chlorocinnamonitrile can be used in the synthesis of APIs that are later formulated as co-crystals.
PART 5: Safety, Handling, and Toxicology
Proper handling of 4-Chlorocinnamonitrile is essential due to its potential toxicity.
Hazard Identification
The compound is classified as hazardous. While specific data for 4-Chlorocinnamonitrile is limited, data for the closely related 4-chlorobenzonitrile and chloroacetonitrile provide a strong basis for its safety profile.[17][18][19]
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GHS Hazard Statements:
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21] Avoid breathing dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Keep away from strong oxidizing agents.
Toxicity Profile
The toxicity of nitriles is often associated with their potential to release cyanide in vivo.[22]
-
Acute Toxicity: Classified as acutely toxic via oral, dermal, and inhalation routes.[18][20]
-
LD50/LC50: Specific data for 4-Chlorocinnamonitrile is not available in the provided search results. For the related compound chloroacetonitrile, the oral LD50 in rats is 220 mg/kg.[19]
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